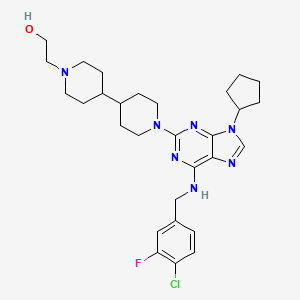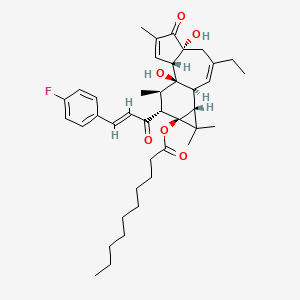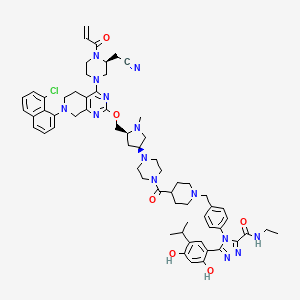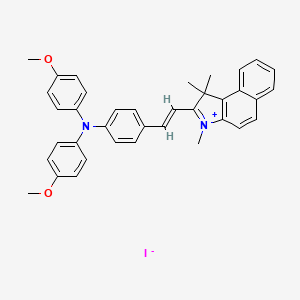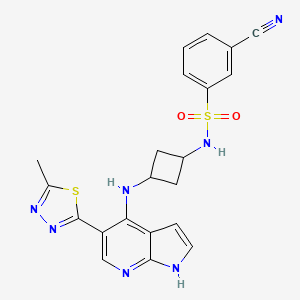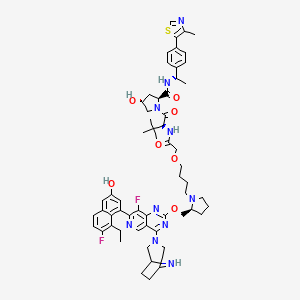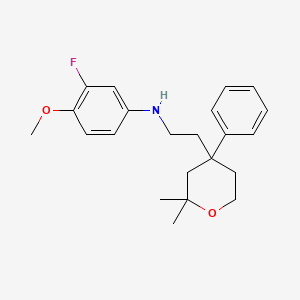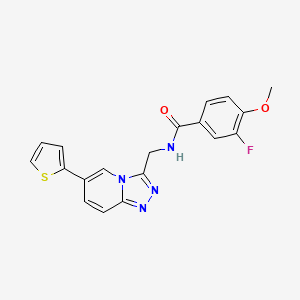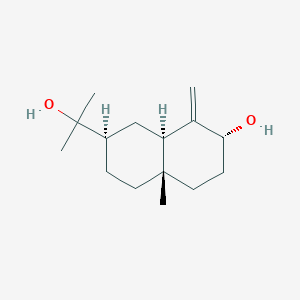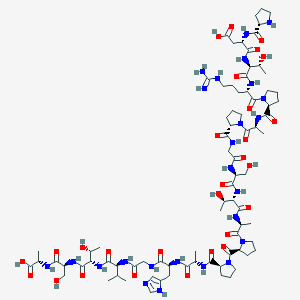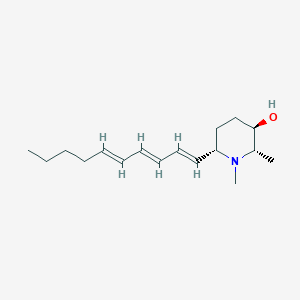
Microgrewiapine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microgrewiapine A is a natural product and a secondary metabolite derived from forest plant microorganisms. It is a yellow to yellow-green crystalline solid with notable biological activity. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-oxidation, anti-inflammatory, and antibacterial activities .
Preparation Methods
Microgrewiapine A is primarily obtained through the separation and purification of microbial extracts from forest plants. The preparation process involves several steps:
Extraction: The initial step involves extracting the compound from plant material using solvents.
Solvent Extraction: Further purification is achieved through solvent extraction techniques.
Chromatographic Separation: The final purification step involves chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Microgrewiapine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Microgrewiapine A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying natural product synthesis and reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
Microgrewiapine A exerts its effects by acting as an antagonist of nicotinic acetylcholine receptors. It inhibits the activity of specific receptor subtypes, including hα4β2 and hα3β4, with inhibition rates of 60% and 70%, respectively. This selective inhibition leads to cytotoxic effects on HT-29 human colon cancer cells, with an IC50 value of 6.8 μM .
Comparison with Similar Compounds
Microgrewiapine A can be compared to other piperidine alkaloids, such as:
- Microgrewiapine B
- Microgrewiapine C
- Microcosamine A
- Liriodenine
These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound stands out due to its selective cytotoxicity against colon cancer cells and its potent inhibition of nicotinic acetylcholine receptors .
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15-,16+,17+/m0/s1 |
InChI Key |
ZBJGGLXQNXXXRO-VCZRHBNQSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1C)C)O |
Canonical SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


